Diethyl 5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(1-naphthyl)-1,3-oxazol-4-ylphosphonate
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Overview
Description
DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the oxazole ring: This step often involves cyclization reactions using appropriate precursors.
Introduction of the phosphonate group: This is achieved through phosphorylation reactions using diethyl phosphite and suitable catalysts.
Aromatic substitutions: These reactions introduce the naphthalene and methoxyphenyl groups into the molecule.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE include other phosphonate derivatives and oxazole-containing molecules. These compounds share structural features but may differ in their specific functional groups and overall reactivity. The uniqueness of DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29N2O5P |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C26H29N2O5P/c1-4-31-34(29,32-5-2)26-25(27-18-17-19-13-15-21(30-3)16-14-19)33-24(28-26)23-12-8-10-20-9-6-7-11-22(20)23/h6-16,27H,4-5,17-18H2,1-3H3 |
InChI Key |
JPSLKWJJUXUOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCCC4=CC=C(C=C4)OC)OCC |
Origin of Product |
United States |
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